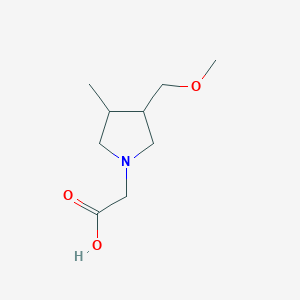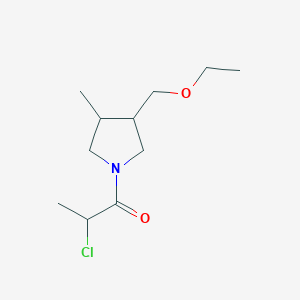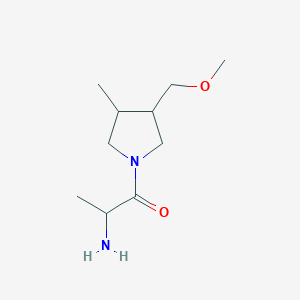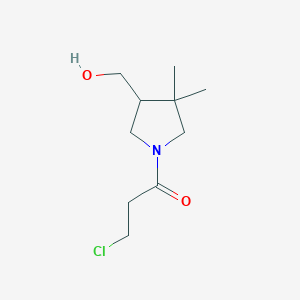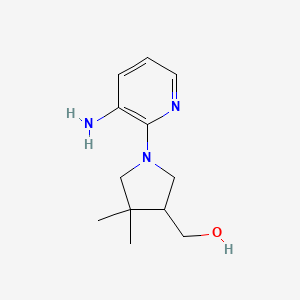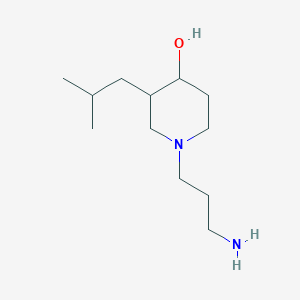
1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol
描述
1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol is a useful research compound. Its molecular formula is C12H26N2O and its molecular weight is 214.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds such as aminosilanes are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
It is likely that this compound interacts with its targets through non-covalent interactions, similar to other aminosilanes . These interactions could lead to changes in the physical and chemical properties of the target, potentially altering its function.
Biochemical Pathways
Polyamine metabolism is known to be affected by similar compounds . For instance, polyamine oxidases can oxidize secondary amine groups in spermine and spermidine molecules, producing 1,3-diaminopropane, H2O2, and 1-(3-aminopropyl)-4-aminobutanal (from spermine) or 4-aminobutanal (from spermidine) .
Pharmacokinetics
Similar compounds such as aminosilanes are primarily hydrolyzed by serum peptidases into metabolites, which are recovered almost entirely in the urine .
Result of Action
Similar compounds such as aminosilanes are known to facilitate the delivery of phytochemical agents for biofilm disruption . They have shown significantly better penetration into biofilms and better biofilm eradication ability than traditional mesoporous silica nanoparticles .
生化分析
Biochemical Properties
1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polyamine oxidases, which are involved in the catabolism of polyamines. These interactions often result in the production of hydrogen peroxide and other byproducts, which can influence cellular processes . Additionally, this compound can act as a substrate for certain enzymes, leading to its incorporation into metabolic pathways .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the levels of reactive oxygen species (ROS) within cells, which can lead to changes in gene expression and cellular responses to stress . Furthermore, its interaction with polyamine oxidases can result in the production of metabolites that influence cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with polyamine oxidases results in the oxidation of polyamines, producing hydrogen peroxide and other byproducts . These byproducts can then interact with other cellular components, leading to changes in gene expression and cellular function . Additionally, this compound can modulate the activity of certain signaling pathways, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term exposure to this compound has been observed to result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function are noted . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as polyamine oxidases, leading to the production of metabolites like hydrogen peroxide and 1,3-diaminopropane . These metabolites can further participate in other metabolic processes, influencing metabolic flux and metabolite levels within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with polyamine oxidases can lead to its localization in peroxisomes, where it participates in the catabolism of polyamines . Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .
属性
IUPAC Name |
1-(3-aminopropyl)-3-(2-methylpropyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-10(2)8-11-9-14(6-3-5-13)7-4-12(11)15/h10-12,15H,3-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWHNHDQQDTRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


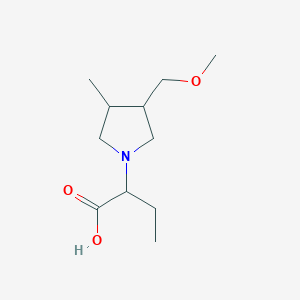
![4-(Methoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1480006.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)
